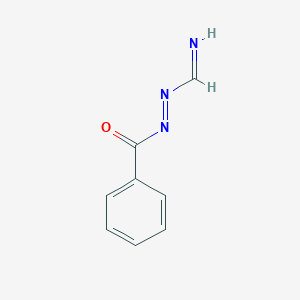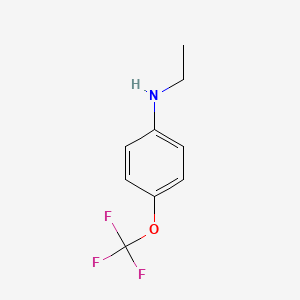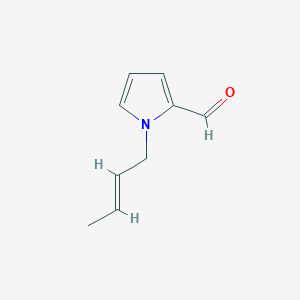![molecular formula C178H279N57O56S7 B1143204 [LYS(AC)11]-CHARYBDOTOXIN CAS No. 187887-48-5](/img/new.no-structure.jpg)
[LYS(AC)11]-CHARYBDOTOXIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[LYS(AC)11]-CHARYBDOTOXIN: is a modified peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This compound is known for its ability to block certain potassium channels, making it a valuable tool in neurophysiological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of [LYS(AC)11]-CHARYBDOTOXIN involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The acetylation of lysine residues is achieved using acetic anhydride under mild conditions .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [LYS(AC)11]-CHARYBDOTOXIN can undergo oxidation reactions, particularly at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl groups on lysine residues can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Oxidized methionine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with modified lysine residues.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Medicine
Industry
Wirkmechanismus
[LYS(AC)11]-CHARYBDOTOXIN exerts its effects by binding to the outer vestibule of potassium channels, thereby blocking the flow of potassium ions. This inhibition affects the electrical activity of cells, particularly neurons and muscle cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Charybdotoxin: The unmodified form of the toxin.
Iberiotoxin: Another scorpion toxin that targets potassium channels.
Maurotoxin: A toxin from the scorpion Scorpio maurus that also blocks potassium channels.
Uniqueness
Eigenschaften
CAS-Nummer |
187887-48-5 |
|---|---|
Molekularformel |
C178H279N57O56S7 |
Molekulargewicht |
4337.92 |
Synonyme |
[LYS(AC)11]-CHARYBDOTOXIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)

